Chemical Structure and Properties of Tenaxin I
Chemical Structure and Properties of Tenaxin I
An In-Depth Technical Guide to Tenaxin I for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and relevant experimental methodologies for the flavonoid Tenaxin I. This document is intended for researchers, scientists, and professionals in the field of drug development.
Tenaxin I is a flavonoid, specifically a flavone, that has been isolated from plant sources such as Radix Scutellariae (Scutellaria baicalensis) and Lagochilus leiacanthus.[1][2][3] Its chemical structure is characterized by a 2-phenylchromen-4-one backbone with multiple hydroxyl and methoxy substitutions.
Table 1: Chemical Identifiers and Properties of Tenaxin I
| Property | Value | Reference |
| IUPAC Name | 5-hydroxy-2-(2-hydroxyphenyl)-6,7,8-trimethoxychromen-4-one | [4] |
| Molecular Formula | C18H16O7 | [1][4] |
| Molecular Weight | 344.32 g/mol | [1] |
| SMILES | COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=CC=C3O)OC)OC | [1] |
| InChI | InChI=1S/C18H16O7/c1-22-16-14(21)13-11(20)8-12(9-6-4-5-7-10(9)19)25-15(13)17(23-2)18(16)24-3/h4-8,19,21H,1-3H3 | [4] |
| CAS Number | 86926-52-5 | [1] |
| Classification | Flavonoid, Flavone | [1] |
Biological Activity: Neuraminidase Inhibition
Tenaxin I has been identified as an inhibitor of neuraminidase, a key enzyme in the influenza virus life cycle.[1] Neuraminidase is responsible for cleaving sialic acid residues on the surface of host cells, which allows for the release of newly formed viral particles. Inhibition of this enzyme can therefore prevent the spread of the virus.
Experimental Protocols
Extraction and Isolation of Flavonoids from Scutellaria baicalensis
The following is a representative protocol for the extraction of flavonoids from the roots of Scutellaria baicalensis, from which Tenaxin I can be isolated. This protocol is a synthesis of methodologies described in the literature.[2][3][4][5]
Materials:
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Dried roots of Scutellaria baicalensis
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Ethanol (various concentrations, e.g., 50-70%)
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Deionized water
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Grinder or mill
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Reflux extraction apparatus or ultrasonic bath
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Filter paper or vacuum filtration system
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Rotary evaporator
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Chromatography columns (e.g., silica gel, Sephadex)
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Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
Protocol:
-
Sample Preparation:
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Grind the dried roots of Scutellaria baicalensis into a fine powder.
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Dry the powder in an oven at 60°C to a constant weight to remove residual moisture.
-
-
Extraction:
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Solvent Selection: Prepare an aqueous ethanol solution (e.g., 60% ethanol).
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Solid-to-Liquid Ratio: Mix the powdered root with the extraction solvent at a ratio of 1:20 to 1:40 (g/mL).
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Extraction Method:
-
Reflux Extraction: Place the mixture in a round-bottom flask and perform reflux extraction at approximately 60-70°C for 2-3 hours.
-
Ultrasonic-Assisted Extraction (UAE): Alternatively, place the mixture in an ultrasonic bath and sonicate for 20-30 minutes at a controlled temperature.
-
-
Filtration: After extraction, cool the mixture and filter it through filter paper or a vacuum filtration system to separate the extract from the solid plant material.
-
-
Concentration:
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure to remove the ethanol.
-
The resulting aqueous concentrate can be used for further purification.
-
-
Purification (Column Chromatography):
-
Initial Fractionation: The crude extract can be subjected to column chromatography on silica gel. A step gradient of solvents with increasing polarity (e.g., starting with n-hexane, then mixtures of hexane and ethyl acetate, followed by ethyl acetate and methanol) is used to elute different fractions.
-
Further Purification: Fractions containing flavonoids of interest can be further purified using repeated column chromatography, possibly with different stationary phases like Sephadex LH-20, to isolate individual compounds like Tenaxin I.
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Monitoring: The composition of the fractions is typically monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Neuraminidase Inhibition Assay
The following is a general protocol for a fluorescence-based neuraminidase inhibition assay, which can be used to determine the IC50 value of Tenaxin I. This protocol is based on the use of the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[6][7]
Materials:
-
Influenza virus neuraminidase
-
Tenaxin I (or other test compounds)
-
MUNANA substrate
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Assay buffer (e.g., MES buffer with CaCl2, pH 6.5)
-
Stop solution (e.g., NaOH)
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96-well black microplates
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Fluorometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Tenaxin I in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the Tenaxin I stock solution in the assay buffer to obtain a range of test concentrations.
-
Prepare a solution of neuraminidase in the assay buffer. The optimal concentration of the enzyme should be determined in preliminary experiments.
-
Prepare a solution of MUNANA in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to each well:
-
A fixed volume of the neuraminidase solution.
-
A corresponding volume of each dilution of Tenaxin I or a positive control (e.g., zanamivir). For the negative control wells, add the assay buffer instead of an inhibitor.
-
-
Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the MUNANA substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
-
Measurement:
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the fluorescence intensity in each well using a fluorometer with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of neuraminidase inhibition for each concentration of Tenaxin I using the following formula: % Inhibition = [1 - (Fluorescence of test sample / Fluorescence of negative control)] * 100
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Signaling and Biosynthetic Pathways
Biosynthesis of Flavonoid Precursors in Scutellaria baicalensis
Tenaxin I is a methoxylated flavone. Its biosynthesis in Scutellaria baicalensis follows the flavonoid biosynthesis pathway. The diagram below illustrates the general pathway leading to the core flavonoid structures that are precursors to Tenaxin I.
Caption: Flavonoid biosynthesis pathways in Scutellaria baicalensis.
Proposed Mechanism of Neuraminidase Inhibition
The specific signaling pathways modulated by Tenaxin I are not extensively detailed in the available literature. However, the mechanism of action for flavonoid-based neuraminidase inhibitors generally involves the binding of the flavonoid to the active site of the neuraminidase enzyme. This binding prevents the natural substrate, sialic acid, from accessing the active site, thereby inhibiting the enzyme's function. The logical relationship is depicted below.
Caption: Proposed mechanism of neuraminidase inhibition by Tenaxin I.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iac.iacademic.info [iac.iacademic.info]
- 3. Extraction of Flavonoids from Scutellariae Radix using Ultrasound-Assisted Deep Eutectic Solvents and Evaluation of Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of the extraction of total flavonoids from Scutellaria baicalensis Georgi using the response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening of neuraminidase inhibitory activities of some medicinal plants traditionally used in Lingnan Chinese medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
